4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with bromine, methoxy, and carboxylic acid groups. The thiazole ring, known for its aromatic properties, consists of sulfur and nitrogen atoms, making it a versatile moiety in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid typically involves the bromination of 3-methoxy-1,2-thiazole-5-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, altering the activity of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 4-Bromo-1,3-thiazole-2-carboxylic acid
- 3-Methoxy-1,2-thiazole-5-carboxylic acid
Comparison: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the thiazole ring. This combination enhances its reactivity and potential for forming diverse derivatives compared to similar compounds that may lack one of these substituents .
Biological Activity
4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a unique structure that contributes to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H6BrN O3S. Its specific substitution pattern imparts distinct chemical and biological properties that are crucial for its activity.
The biological activity of thiazole derivatives, including this compound, is primarily attributed to their interaction with various molecular targets:
- DNA Binding : Thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks.
- Enzyme Inhibition : These compounds may inhibit specific enzymes or modulate receptor activities, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 30 µg/mL |
K. pneumoniae | 19 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound demonstrates significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | < 20 |
A-431 (Skin Cancer) | < 10 |
The structure–activity relationship (SAR) studies indicate that the presence of bromine and methoxy groups enhances the compound's cytotoxicity .
Anti-inflammatory and Other Activities
In addition to its antimicrobial and anticancer properties, this thiazole derivative exhibits anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Cytotoxicity against Human Tumor Cell Lines : In a study involving the NCI-60 human tumor cell line assay, this compound demonstrated broad-spectrum cytotoxicity with IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .
- Antimicrobial Efficacy : A comparative study showed that this compound had comparable inhibition zones against tested organisms when compared to standard antibiotics like ceftriaxone, indicating its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNFCDSGGIFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107271-27-0 |
Source
|
Record name | 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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